

Application Notes and Protocols for Ceftazidime (Hydrate) in Cystic Fibrosis Infection Models

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Compound of Interest

Compound Name: Ceftazidime (hydrate)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftazidime (hydrate)** for treating *Pseudomonas aeruginosa* infections in preclinical models relevant to cystic fibrosis (CF). Detailed protocols for in vivo and in vitro models are provided, along with a summary of efficacy data and an exploration of the underlying mechanism of action and its impact on host inflammatory signaling pathways.

Introduction

Cystic fibrosis is a genetic disorder characterized by chronic and persistent lung infections, with *Pseudomonas aeruginosa* being a primary pathogen.^{[1][2]} Ceftazidime, a third-generation cephalosporin antibiotic, is a critical therapeutic agent against *P. aeruginosa* infections.^[3] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, leading to cell death.^[4] These notes detail the application of ceftazidime in relevant CF models to assess its efficacy and understand its broader effects on the host's immune response.

Mechanism of Action

Ceftazidime is a β -lactam antibiotic that primarily targets penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.^[4] By binding to and inactivating these proteins, ceftazidime disrupts the cross-linking of peptidoglycan, a critical

component of the cell wall. This disruption leads to a loss of cell wall integrity and ultimately results in bacterial lysis and death.[4]

Data Presentation

Table 1: Efficacy of Ceftazidime in a Murine Lung Infection Model

Treatment Group	Dosing Regimen	Initial Bacterial Load (log10 CFU/lung)	Final Bacterial Load (log10 CFU/lung)	Reduction in Bacterial Load (log10 CFU)	Reference
Control (no treatment)	-	~5.98	~9.13	-3.15 (growth)	[5]
Ceftazidime	Human-simulated 2g every 8h	~5.98	Variable, dependent on MIC	>1 log10 reduction for MIC ≤32 µg/mL	[5][6]
Ceftazidime-Avibactam	Human-simulated 2g/0.5g every 8h	~5.98	Variable, dependent on MIC	>1 log10 reduction for MIC ≤32 µg/mL	[5][6]

Table 2: Clinical Dosing of Ceftazidime in Cystic Fibrosis Patients

Patient Population	Dosing Regimen	Duration of Therapy	Outcome	Reference
Children and Adults	100-240 mg/kg/day (intravenous)	1-4 weeks	Satisfactory clinical and microbiological results	[4]
Children and Young Adults	150 mg/kg/day vs. 320 mg/kg/day	14 days	Both doses showed significant improvement; higher dose did not offer additional benefit.	[7]

Experimental Protocols

Protocol 1: Chronic *Pseudomonas aeruginosa* Lung Infection in a Murine Model

This protocol is adapted from established methods for inducing chronic lung infection in mice to mimic the conditions of the CF lung.[1][8][9]

Materials:

- *Pseudomonas aeruginosa* clinical isolate (e.g., mucoid strain)[2]
- Trypticase Soy Agar (TSA) and Broth (TSB)
- Agar
- Sterile Phosphate-Buffered Saline (PBS)
- Anesthetic (e.g., ketamine/xylazine cocktail)
- C57BL/6 mice (6-8 weeks old)

- Intratracheal instillation device
- **Ceftazidime (hydrate)** for injection

Procedure:

- Bacterial Preparation:
 - Culture *P. aeruginosa* from a frozen stock on a TSA plate overnight at 37°C.
 - Inoculate a single colony into TSB and grow overnight at 37°C with shaking.
 - Prepare agar beads containing a known concentration of *P. aeruginosa*. This involves mixing a concentrated bacterial suspension with molten agar and then dispersing the mixture in mineral oil to form beads.
 - Wash the beads extensively with sterile PBS to remove excess oil and planktonic bacteria.
 - Determine the final bacterial concentration in the beads by plating serial dilutions of homogenized beads on TSA plates.
- Induction of Chronic Infection:
 - Anesthetize mice via intraperitoneal injection of ketamine and xylazine.
 - Intratracheally instill 50 µL of the *P. aeruginosa*-containing agar bead suspension (typically $1-2 \times 10^6$ CFU) into the lungs of the anesthetized mice.
 - Monitor the mice for weight loss and other signs of illness. The infection is considered chronic after 7 days, with a stable bacterial load.[\[2\]](#)
- Ceftazidime Treatment:
 - Prepare ceftazidime for injection according to the manufacturer's instructions.
 - Administer ceftazidime via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens can be varied to mimic human pharmacokinetics (e.g., human-simulated 2g every 8 hours).[\[5\]](#)[\[6\]](#)

- Treatment duration can range from a single dose to several days or weeks, depending on the experimental design.
- Assessment of Efficacy:
 - At the end of the treatment period, euthanize the mice.
 - Aseptically remove the lungs and homogenize them in sterile PBS.
 - Plate serial dilutions of the lung homogenate on TSA plates to determine the bacterial load (CFU/lung).
 - Collect bronchoalveolar lavage (BAL) fluid to measure inflammatory markers such as cytokines (TNF- α , IL-1 β , IL-6) and neutrophil influx.

Protocol 2: In Vitro Biofilm Model for Ceftazidime Susceptibility Testing

This protocol describes the formation of *P. aeruginosa* biofilms to test the efficacy of ceftazidime against these antibiotic-tolerant structures.

Materials:

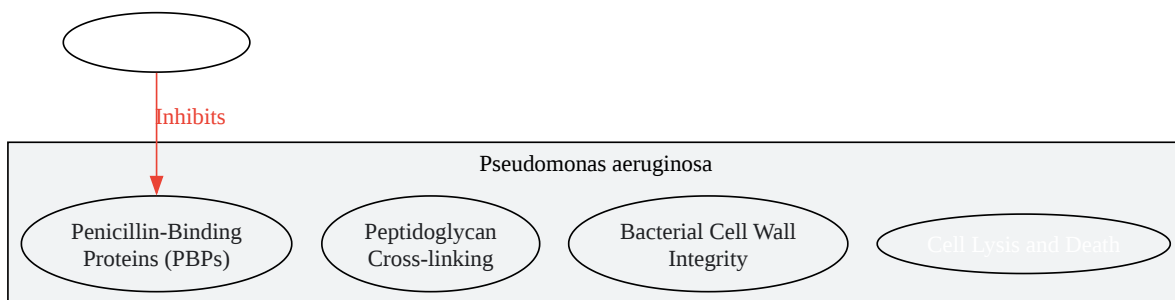
- *Pseudomonas aeruginosa* strain
- Artificial sputum medium
- 96-well microtiter plates
- **Ceftazidime (hydrate)**
- Crystal violet solution
- Ethanol
- Plate reader

Procedure:

- Biofilm Formation:
 - Grow *P. aeruginosa* overnight in TSB.
 - Dilute the overnight culture in artificial sputum medium.
 - Add 200 μ L of the diluted culture to the wells of a 96-well plate.
 - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Ceftazidime Treatment:
 - After biofilm formation, gently remove the planktonic bacteria by washing the wells with sterile PBS.
 - Add fresh artificial sputum medium containing various concentrations of ceftazidime to the wells.
 - Incubate the plate for another 24 hours at 37°C.
- Quantification of Biofilm:
 - Remove the medium and wash the wells with PBS.
 - Stain the remaining biofilms with 0.1% crystal violet for 15 minutes.
 - Wash away the excess stain with water.
 - Solubilize the bound crystal violet with 95% ethanol.
 - Measure the absorbance at a wavelength of 570 nm using a plate reader to quantify the biofilm biomass.

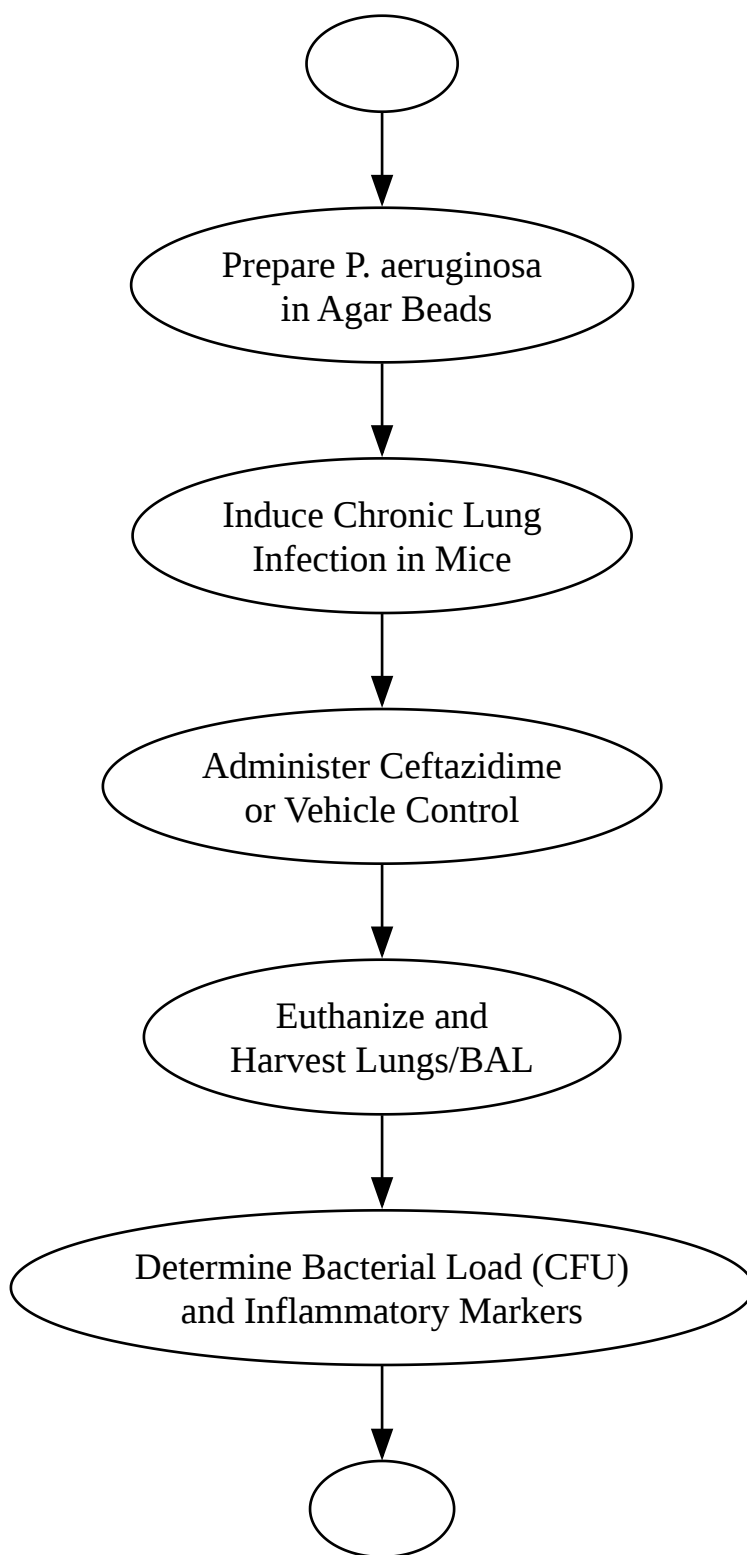
Signaling Pathways and Experimental Workflows

Ceftazidime's Impact on Bacterial Cell Wall Synthesis



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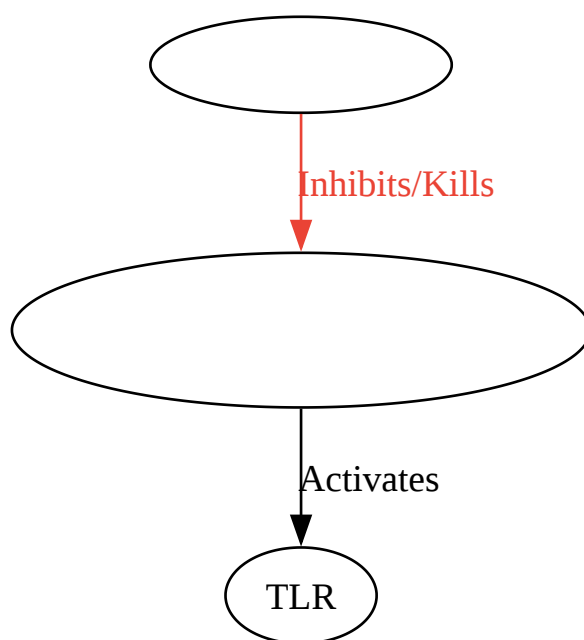
Experimental Workflow for In Vivo Efficacy Testing



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Host Inflammatory Response to *P. aeruginosa* and Potential Modulation by Ceftazidime

P. aeruginosa infection in the lung triggers a robust inflammatory response, primarily mediated by the activation of the NF- κ B and MAPK signaling pathways in airway epithelial cells.[10][11] This leads to the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, and chemokines like IL-8, which recruit neutrophils to the site of infection.[12] While this response is intended to clear the pathogen, in the context of CF, it often becomes dysregulated and contributes to lung damage.[13] Antibiotic therapy, by reducing the bacterial load, can lead to a decrease in these inflammatory markers.[12]



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